IL-1|A-IN-2

Description

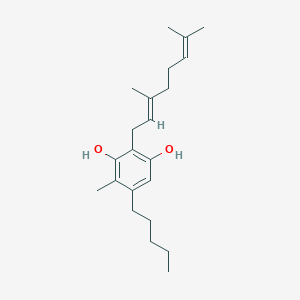

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H34O2 |

|---|---|

Molecular Weight |

330.5 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-5-pentylbenzene-1,3-diol |

InChI |

InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(24)18(19)5)14-13-17(4)11-9-10-16(2)3/h10,13,15,23-24H,6-9,11-12,14H2,1-5H3/b17-13+ |

InChI Key |

NDCNAGIHMAFCOX-GHRIWEEISA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1C)O)C/C=C(\C)/CCC=C(C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C)O)CC=C(C)CCC=C(C)C)O |

Origin of Product |

United States |

Molecular Mechanisms of Il 1α Action and Regulation by Il 1rii

IL-1α Biosynthesis and Post-Translational Processing

Unlike many other cytokines, the synthesis and maturation of IL-1α follow a unique pathway that allows for its activity in both precursor and processed forms.

Precursor Form (pro-IL-1α) and its Intracellular Localization

IL-1α is initially synthesized as a 31 kDa precursor protein known as pro-IL-1α. researchgate.netnih.gov A distinguishing feature of pro-IL-1α is the absence of a signal peptide, which typically directs proteins for secretion. nih.gov Consequently, pro-IL-1α is not translated on ribosomes associated with the rough endoplasmic reticulum but rather in association with cytoskeletal structures like microtubules. nih.gov

Following its synthesis, pro-IL-1α can be found in several intracellular compartments, including the cytosol, nucleus, and the plasma membrane. researchgate.netreactome.org The precursor contains a functional nuclear localization signal (NLS), specifically the sequence LKKRRL, within its N-terminal propiece. researchgate.netrupress.org This NLS facilitates its translocation into the nucleus, where it can directly participate in the regulation of gene transcription. researchgate.netnih.gov The intracellular localization of pro-IL-1α can be dynamic and may change in response to cellular stimuli. researchgate.net For instance, in some cells, pro-IL-1α is constitutively found in the nucleus, while in others, it is retained in the cytosol through its association with an intracellular form of the inhibitory IL-1 receptor type II (IL-1RII). researchgate.netmdpi.com

Proteolytic Cleavage of pro-IL-1α by Calpains and Other Proteases

Pro-IL-1α can undergo proteolytic cleavage to generate a mature, 17 kDa C-terminal fragment and a 16 kDa N-terminal propiece (IL-1α-NTP). researchgate.netreactome.org The primary enzyme responsible for this processing is calpain, a calcium-activated cysteine protease often associated with the plasma membrane. nih.gov

However, other proteases have also been identified to cleave pro-IL-1α. These include:

Granzyme B researchgate.net

Chymase researchgate.net

Elastase researchgate.net

Cathepsin G reactome.org

Proteinase-3 reactome.org

Caspase-5 reactome.org

Caspase-11 reactome.org

Thrombin reactome.org

This cleavage can occur both intracellularly and extracellularly. researchgate.net For example, membrane-bound pro-IL-1α can be cleaved by extracellular proteases like granzyme B, chymase, or elastase. researchgate.net

Functional Activities of Processed and Unprocessed IL-1α

A notable characteristic of IL-1α is that both the precursor (pro-IL-1α) and the mature form are biologically active. nih.gov However, there are differing reports regarding their relative potency. Some studies indicate that both forms have similar biological activities, as measured by their ability to induce the secretion of other inflammatory cytokines like IL-6 and TNF. mdpi.com Other research suggests that the mature form of IL-1α exhibits significantly higher biological activity. reactome.org This enhanced activity is attributed to a much higher binding affinity of the mature form for its receptor, IL-1RI, with some reports suggesting an approximately 40- to 50-fold increase in affinity compared to pro-IL-1α. reactome.org

Beyond its receptor-mediated functions, the unprocessed pro-IL-1α and its N-terminal fragment (IL-1α-NTP) have distinct intracellular roles. Due to the presence of the NLS, both can translocate to the nucleus and interact with histone acetyltransferases, thereby stimulating the transcription of proinflammatory genes independently of the IL-1 receptor. researchgate.net When released from necrotic cells, the intact pro-IL-1α can act as an "alarmin," a danger signal that activates adjacent cells and initiates an inflammatory response.

| Form of IL-1α | Molecular Weight | Key Features | Functional Activities |

| pro-IL-1α | ~31 kDa | Lacks signal peptide; contains a nuclear localization signal (NLS). | Biologically active; can act as an alarmin; intracellularly, it can regulate gene transcription in the nucleus. |

| Mature IL-1α | ~17 kDa | C-terminal fragment resulting from proteolytic cleavage. | Biologically active; exhibits higher affinity for the IL-1 receptor (IL-1RI) compared to its precursor form. |

| IL-1α-NTP | ~16 kDa | N-terminal fragment resulting from proteolytic cleavage; retains the NLS. | Can translocate to the nucleus and participate in the regulation of transcription. |

IL-1α Receptor Binding and Signaling Cascade Initiation

The biological effects of extracellular IL-1α are mediated through its binding to cell surface receptors, which triggers a cascade of intracellular events leading to a pro-inflammatory response.

Formation of the High-Affinity IL-1R1 Complex with IL-1RAcP

The signaling process is initiated when IL-1α binds to the Interleukin-1 receptor type I (IL-1RI). reactome.org This initial binding then facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). reactome.org The association of IL-1α, IL-1RI, and IL-1RAcP forms a stable, high-affinity ternary signaling complex. This complex formation is a critical step, as the approximation of the intracellular domains of IL-1RI and IL-1RAcP is necessary for the initiation of downstream signaling.

Recruitment of Intracellular Adaptor Proteins (MyD88, TollIP)

Following the formation of the receptor complex, the intracellular Toll/Interleukin-1 receptor (TIR) domains of IL-1RI and IL-1RAcP act as a scaffold for the recruitment of adaptor proteins. The primary adaptor protein recruited is the myeloid differentiation factor 88 (MyD88). reactome.org

Another important adaptor protein involved is the Toll-interacting protein (TollIP). In unstimulated cells, TollIP is pre-associated with IL-1 receptor-associated kinase (IRAK). Upon IL-1 stimulation, the TollIP-IRAK complex is recruited to the activated receptor complex through the interaction of TollIP with IL-1RAcP. MyD88 then triggers the autophosphorylation of IRAK, leading to its dissociation from TollIP and the receptor complex, allowing it to interact with downstream signaling molecules. TollIP also plays a regulatory role by potentially linking the IL-1 receptor to endosomal degradation, thereby attenuating the signal. reactome.org

| Component | Role in IL-1α Signaling |

| IL-1α | Ligand that initiates the signaling cascade. |

| IL-1RI | Primary receptor that directly binds to IL-1α. |

| IL-1RAcP | Co-receptor that is recruited to the IL-1α/IL-1RI complex to form the active signaling complex. |

| MyD88 | Primary adaptor protein that binds to the intracellular TIR domains of the receptor complex. |

| TollIP | Adaptor protein that, in complex with IRAK, is recruited to the receptor complex and also plays a regulatory role. |

Activation of IL-1 Receptor-Associated Kinases (IRAKs)

The signaling cascade of IL-1α is initiated upon its binding to the Interleukin-1 Receptor Type I (IL-1RI). This binding event induces a conformational change in IL-1RI, leading to the recruitment of the Interleukin-1 Receptor Accessory Protein (IL-1RAcP) to form a high-affinity ternary receptor complex. The formation of this complex brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of both IL-1RI and IL-1RAcP into close proximity.

This proximity facilitates the recruitment of the cytosolic adapter protein, Myeloid Differentiation primary response 88 (MyD88), which also contains a TIR domain. MyD88 then serves as a scaffold to recruit members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family. The crucial first step is the recruitment of IRAK-4, which phosphorylates and activates IRAK-1. frontiersin.org Activated IRAK-1 then recruits another adapter protein, TNF receptor-associated factor 6 (TRAF6), forming a signaling complex that dissociates from the receptor and moves into the cytoplasm to activate downstream pathways. frontiersin.org

Downstream Signaling Pathways: NF-κB, MAPK (p38, JNK, ERK1/2) Activation

The IRAK1-TRAF6 complex is pivotal in activating two major downstream signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Activation: The IRAK1-TRAF6 complex interacts with and activates the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). Activated TAK1, in turn, phosphorylates and activates the IκB Kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB transcription factor (typically a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus.

MAPK Activation: Concurrently, activated TAK1 also initiates the MAPK signaling cascades. This involves the phosphorylation and activation of MAPK Kinases (MKKs), which in turn phosphorylate and activate the key MAPK members: p38, c-Jun N-terminal Kinase (JNK), and Extracellular signal-regulated Kinase (ERK1/2). The activation of these MAPK pathways leads to the phosphorylation of various downstream transcription factors, including Activator Protein-1 (AP-1).

Studies have shown that IRAK is essential for the optimal activation of JNK, p38, and NF-κB in response to IL-1. mdpi.com

| Signaling Pathway | Key Mediators | Primary Outcome |

| NF-κB Pathway | MyD88, IRAK1/4, TRAF6, TAK1, IKK, IκBα | Nuclear translocation of NF-κB |

| MAPK/JNK Pathway | MyD88, IRAK1/4, TRAF6, TAK1, MKKs | Activation of JNK, phosphorylation of c-Jun |

| MAPK/p38 Pathway | MyD88, IRAK1/4, TRAF6, TAK1, MKKs | Activation of p38, downstream kinase activation |

| MAPK/ERK Pathway | MyD88, IRAK1/4, TRAF6, TAK1, MKKs | Activation of ERK1/2, regulation of cell proliferation |

Modulation of Gene Expression and Cytokine Production

Once translocated into the nucleus, transcription factors like NF-κB and AP-1 bind to specific DNA sequences in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes involved in inflammation.

The activation of these pathways results in the production and secretion of numerous inflammatory mediators, including:

Pro-inflammatory Cytokines: Such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which amplify the inflammatory response.

Chemokines: These molecules attract other immune cells, such as neutrophils and macrophages, to the site of inflammation.

Enzymes: Including Cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.

Adhesion Molecules: These are expressed on the surface of endothelial cells to facilitate the recruitment of leukocytes from the bloodstream.

IL-1α itself can create a positive feedback loop by inducing the expression of NF-κB, which in turn can promote further IL-1α transcription. This self-amplifying loop is a key feature of IL-1α-driven inflammation.

Mechanisms of IL-1RII-Mediated Inhibition of IL-1α Signaling

Interleukin-1 Receptor Type II (IL-1RII) is a non-signaling receptor that acts as a potent negative regulator of IL-1α. It shares structural similarity in its extracellular domain with the signaling IL-1RI but has a very short cytoplasmic tail that lacks the TIR domain necessary for signal transduction. sinobiological.com IL-1RII employs several mechanisms to inhibit IL-1α activity.

Direct Binding of IL-1α by Membrane-Bound IL-1RII

The primary mechanism of inhibition by IL-1RII is its function as a "decoy" receptor. Expressed on the surface of cells like B cells, monocytes, and neutrophils, membrane-bound IL-1RII directly competes with IL-1RI for binding to IL-1α. frontiersin.org Although IL-1RI has a higher affinity for IL-1α, IL-1RII can effectively sequester the cytokine, preventing it from engaging with IL-1RI and initiating the signaling cascade. frontiersin.org By binding IL-1α without transducing a signal, IL-1RII acts as a molecular sink, reducing the local concentration of available IL-1α and thereby dampening the inflammatory response.

Intracellular Sequestration of pro-IL-1α by Cytosolic IL-1RII

Beyond the cell surface, a soluble or cytosolic form of IL-1RII can exist within the cell. This intracellular IL-1RII plays a crucial role in regulating the precursor form of IL-1α (pro-IL-1α). frontiersin.org Research has shown that cytosolic IL-1RII can directly bind to pro-IL-1α. nih.govnih.govcam.ac.uk This interaction sequesters pro-IL-1α within the cytoplasm, preventing its processing and potential activity. frontiersin.orgfrontiersin.org This mechanism is particularly important in controlling inflammation associated with necrotic cell death, where the premature release of active pro-IL-1α could trigger a potent inflammatory response. nih.govnih.govcam.ac.uk

Prevention of Calpain Processing of pro-IL-1α by IL-1RII Association

IL-1α is synthesized as a 31 kDa precursor, pro-IL-1α, which is biologically active. However, its activity can be significantly increased upon cleavage by the calcium-dependent protease, calpain, into a mature 17 kDa form. mdpi.comnih.govnih.gov The mature form has a substantially higher affinity for IL-1RI. mdpi.comnih.govnih.gov

The intracellular association of cytosolic IL-1RII with pro-IL-1α physically shields the precursor from cleavage by calpain and other proteases like granzyme B and elastase. frontiersin.orgnih.gov This binding prevents the generation of the more potent mature IL-1α, thus acting as a critical checkpoint in controlling IL-1α activity. nih.govfrontiersin.org This inhibitory interaction can be reversed by the action of caspase-1, which can cleave IL-1RII, causing its dissociation from pro-IL-1α and permitting subsequent calpain processing. frontiersin.orgnih.govnih.govfrontiersin.org

| Inhibitory Mechanism | Form of IL-1RII | Target | Outcome |

| Decoy Receptor | Membrane-Bound | Extracellular IL-1α | Sequestration of IL-1α, prevention of IL-1RI binding |

| Intracellular Sequestration | Cytosolic/Soluble | Intracellular pro-IL-1α | pro-IL-1α is retained in the cytoplasm |

| Cleavage Prevention | Cytosolic/Soluble | Intracellular pro-IL-1α | Inhibition of calpain-mediated processing to mature IL-1α |

Competition with IL-1R1 for Ligand Binding

Interleukin-1 receptor type II (IL-1RII) plays a crucial role in negatively regulating the biological activity of Interleukin-1 alpha (IL-1α) through a mechanism of competitive inhibition with the signaling receptor, Interleukin-1 receptor type I (IL-1R1). IL-1R1 is the primary receptor responsible for transducing the pro-inflammatory signals of IL-1α. nih.govnih.gov Upon binding IL-1α, IL-1R1 forms a heterodimeric complex with the IL-1 receptor accessory protein (IL-1RAcP), which is essential for initiating downstream intracellular signaling cascades. nih.govnih.gov

IL-1RII acts as a "decoy" receptor because it shares structural similarities with IL-1R1, including the extracellular ligand-binding domains, but possesses a truncated cytoplasmic domain that is incapable of signal transduction. nih.govelifesciences.org This structural mimicry allows IL-1RII to bind IL-1α, effectively competing with IL-1R1 for the available ligand. By sequestering IL-1α, IL-1RII prevents it from binding to IL-1R1 and initiating the inflammatory cascade. nih.govresearchgate.net

The efficacy of this competitive inhibition is influenced by the differential binding affinities of the receptors for IL-1α. IL-1R1 binds to IL-1α with a high affinity. frontiersin.org In contrast, IL-1RII has a lower affinity for IL-1α compared to its affinity for IL-1β. nih.govfrontiersin.org Despite this, the expression levels of IL-1RII can be significantly higher than IL-1R1 in certain cell types, such as neutrophils and monocytes, allowing it to act as a potent inhibitor of IL-1α signaling. wikipedia.org

The competitive binding mechanism is a critical aspect of the tight regulation of IL-1α activity, preventing excessive inflammation. The presence of both membrane-bound and soluble forms of IL-1RII further enhances this regulatory capacity, as both forms can bind and neutralize IL-1α. nih.govresearchgate.net

Table 1: Comparison of IL-1R1 and IL-1RII Characteristics

| Feature | IL-1R1 | IL-1RII |

| Function | Signaling Receptor | Decoy Receptor nih.govelifesciences.org |

| Cytoplasmic Domain | Contains Toll/IL-1R (TIR) domain for signaling | Truncated, lacks a functional TIR domain nih.govelifesciences.org |

| Signal Transduction | Yes | No nih.gov |

| Binding to IL-1α | Yes, high affinity frontiersin.org | Yes, lower affinity than IL-1R1 nih.govfrontiersin.org |

| Primary Role | Initiates pro-inflammatory signaling | Negatively regulates IL-1 signaling nih.govresearchgate.net |

Sequestration of the Accessory Protein (IL-1RAcP) by IL-1RII

Beyond direct competition for IL-1α, IL-1RII employs a second, potent mechanism to inhibit IL-1 signaling: the sequestration of the IL-1 receptor accessory protein (IL-1RAcP). IL-1RAcP is an indispensable co-receptor for the formation of a functional signaling complex with IL-1R1. nih.govbiorxiv.org The binding of IL-1α to IL-1R1 induces a conformational change that facilitates the recruitment of IL-1RAcP, leading to the formation of a high-affinity ternary complex (IL-1α/IL-1R1/IL-1RAcP) that initiates intracellular signaling. nih.govnih.gov

IL-1RII can also form a complex with IL-1α and subsequently recruit IL-1RAcP. frontiersin.orgresearchgate.net However, because the cytoplasmic domain of IL-1RII is non-functional, this resulting IL-1α/IL-1RII/IL-1RAcP complex is signaling-incompetent. nih.gov By binding to and sequestering IL-1RAcP, IL-1RII effectively reduces the pool of this essential co-receptor available to form a productive signaling complex with IL-1R1. frontiersin.orgresearchgate.net

This sequestration mechanism represents a dominant-negative form of inhibition. researchgate.netfrontiersin.org Even if IL-1α binds to IL-1R1, the signaling can be abrogated if the available IL-1RAcP has been sequestered by the IL-1RII complex. This dual mechanism of action—ligand competition and co-receptor sequestration—makes IL-1RII a highly effective negative regulator of IL-1α-mediated inflammation. nih.gov

Furthermore, the interaction between soluble forms of IL-1RII (sIL-1RII) and soluble IL-1RAcP (sIL-1RAcP) in the presence of IL-1α can significantly increase the affinity of sIL-1RII for the ligand, thereby enhancing its neutralizing capacity. researchgate.netfrontiersin.org This highlights the multifaceted and potent regulatory role of IL-1RII in controlling IL-1α bioactivity.

Table 2: Molecular Interactions in IL-1α Signaling and its Inhibition by IL-1RII

| Interacting Molecules | Outcome | Signaling Competent? |

| IL-1α + IL-1R1 | Formation of a binary complex | No |

| IL-1α + IL-1R1 + IL-1RAcP | Formation of a ternary signaling complex nih.govnih.gov | Yes |

| IL-1α + IL-1RII | Sequestration of IL-1α nih.govresearchgate.net | No |

| IL-1α + IL-1RII + IL-1RAcP | Sequestration of IL-1RAcP frontiersin.orgresearchgate.net | No |

Cellular Contexts and Differential Regulation of Il 1α by Il 1rii

Regulation of IL-1α Release in Response to Cellular Stress and Necrosis

Unlike IL-1β, which requires enzymatic cleavage by caspase-1 for activation and secretion, the precursor form of IL-1α (pro-IL-1α) is fully biologically active. nih.govsmw.ch Its release is therefore a critical event in initiating inflammation, often linked to loss of cellular integrity.

A primary mechanism for IL-1α release is the passive leakage from cells undergoing necrotic cell death. nih.govfrontiersin.org When cells are damaged by trauma, infection, or other severe stress, they lose plasma membrane integrity. wikipedia.orgnih.gov This disruption allows the cytosolic pro-IL-1α to be released into the extracellular environment. nih.govsmw.ch

Once released, this active pro-IL-1α functions as a potent "alarmin," a type of danger-associated molecular pattern (DAMP), that signals tissue injury to the immune system. wikipedia.orgnih.govru.nl It binds to IL-1RI on neighboring cells, such as stromal cells, triggering the production of chemokines and cytokines that recruit inflammatory cells like neutrophils and macrophages to the site of damage. nih.govfrontiersin.org This process initiates a sterile inflammatory response, which is crucial for clearing dead cells and initiating tissue repair. frontiersin.org The entire process is dependent on the presence of IL-1α in the necrotic cells and functional IL-1R1 signaling in the responding cells. nih.gov Intracellularly, the alarmin function of pro-IL-1α can be inhibited by its association with the soluble form of IL-1RII (sIL-1RII). frontiersin.orgnih.govresearchgate.net This inhibition can be reversed by caspase-1, which can cleave the intracellular sIL-1RII, thereby permitting IL-1α release and activity. mdpi.comresearchgate.net

Interleukin-1α (IL-1α) is a potent pro-inflammatory cytokine that plays a central role in initiating and amplifying inflammatory responses. nih.gov Unlike its counterpart, IL-1β, which requires cleavage by caspase-1 for activation, the precursor form of IL-1α (pro-IL-1α) is biologically active. nih.gov This inherent activity necessitates stringent regulatory mechanisms to prevent unwanted inflammation. One such key regulator is the Interleukin-1 receptor type II (IL-1RII).

IL-1RII is considered a "decoy" receptor because it can bind to IL-1α but has a short cytoplasmic tail and is incapable of initiating intracellular signaling. hopkinsarthritis.org In certain cell types, IL-1RII can be found in the cytosol, where it binds to pro-IL-1α. nih.govnih.gov This intracellular sequestration of pro-IL-1α by IL-1RII serves as a crucial control point. nih.gov When a cell undergoes necrotic death, the pre-formed complex of pro-IL-1α and IL-1RII may be released. nih.govnih.gov In this state, the pro-IL-1α is unable to bind to the signaling receptor, IL-1RI, on other cells, thus preventing the initiation of an inflammatory cascade. nih.gov

However, this inhibitory interaction can be reversed. The activation of caspase-1, a key enzyme in the inflammasome pathway, can lead to the cleavage of IL-1RII. nih.gov This cleavage event liberates pro-IL-1α from its decoy receptor, making it available to be processed by other proteases, such as calpains, into its mature, highly active form. nih.gov This intricate interplay highlights the context-dependent regulation of IL-1α activity.

Inflammasome Activation and its Role in IL-1 Family Cytokine Release

Inflammasomes are large, intracellular multi-protein complexes that play a critical role in the innate immune system by activating inflammatory caspases, most notably caspase-1. nih.gov While the processing and release of IL-1β are strictly dependent on inflammasome activation, the role of inflammasomes in IL-1α release is more nuanced.

IL-1α does not require proteolytic processing by caspase-1 to be biologically active. nih.gov Therefore, its release can occur through passive mechanisms such as necrotic cell death, where the loss of plasma membrane integrity allows the release of the active pro-IL-1α. nih.gov However, inflammasome activation and subsequent pyroptosis, a form of programmed cell death, also serve as a mechanism for IL-1α release. nih.gov

Furthermore, inflammasomes can indirectly promote the bioavailability of IL-1α. As mentioned previously, active caspase-1 can cleave the inhibitory decoy receptor IL-1RII, thereby freeing pro-IL-1α to exert its pro-inflammatory effects. nih.gov Thus, while not essential for its activation, inflammasome activity can significantly amplify IL-1α signaling. nih.gov

Mechanisms Preventing Uncontrolled IL-1α Release in Apoptosis

Apoptosis, or programmed cell death, is a non-inflammatory process. A key feature of apoptosis is the maintenance of plasma membrane integrity until the final stages, which prevents the leakage of intracellular contents, including pro-inflammatory molecules like IL-1α. This is in stark contrast to necrosis, a form of cell death that involves the rupture of the cell membrane and the release of damage-associated molecular patterns (DAMPs), with IL-1α being a prominent example. nih.gov

The controlled dismantling of the cell during apoptosis ensures that pro-IL-1α, which is constitutively present in the cytoplasm and nucleus of many cell types, is not released into the extracellular space where it could trigger an inflammatory response. nih.govwikipedia.org The cell is instead broken down into apoptotic bodies which are then cleared by phagocytes. This containment is a critical mechanism to prevent the potent pro-inflammatory activity of IL-1α from being unleashed in the absence of an appropriate inflammatory stimulus.

Interplay between IL-1α/IL-1RII and Other Inflammatory Mediators

The biological effects of IL-1α are not exerted in isolation but are part of a complex and highly regulated network of inflammatory mediators. The interplay between IL-1α, its decoy receptor IL-1RII, and other inflammatory pathways determines the nature and magnitude of the inflammatory response.

Cross-talk with Toll-like Receptor (TLR) Pathways

Toll-like receptors (TLRs) are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and DAMPs, leading to the activation of innate immunity. The signaling pathways of IL-1R and TLRs share many downstream components, including the recruitment of the MyD88 adaptor protein and the subsequent activation of NF-κB and MAP kinases. mdpi.com This convergence of signaling pathways means that IL-1α and TLR ligands can have synergistic effects on the expression of pro-inflammatory genes.

For instance, the initial release of IL-1α following sterile tissue injury can act as an "alarmin," signaling through the IL-1R to induce the production of other pro-inflammatory mediators. nih.gov This initial inflammatory milieu can then be amplified by the engagement of TLRs if pathogens are present. In some contexts, IL-1α can also be produced downstream of TLR activation, creating a positive feedback loop that sustains the inflammatory response. nih.gov

Synergistic and Antagonistic Interactions with Other Cytokines

IL-1α engages in a complex web of interactions with other cytokines, which can be either synergistic or antagonistic.

Synergism with TNF-α: The most well-documented synergistic interaction of IL-1α is with Tumor Necrosis Factor-alpha (TNF-α). wikipedia.org Both are potent pro-inflammatory cytokines that often act in concert to induce fever, inflammation, and the expression of other inflammatory mediators like IL-6 and chemokines. nih.govwikipedia.org Their combined action is often more potent than the additive effects of each cytokine alone. wikipedia.org

Induction of other cytokines: IL-1α can stimulate the production of a variety of other cytokines, including IL-6, IL-8, and granulocyte-macrophage colony-stimulating factor (GM-CSF), from various cell types such as fibroblasts and endothelial cells. ambar-lab.com This contributes to the amplification and diversification of the inflammatory response. For example, IL-1β-induced IL-6 production from marrow stromal cells is a key mechanism in certain diseases. nih.gov

Antagonism by IL-1 Receptor Antagonist (IL-1Ra): The primary antagonist of IL-1α is the IL-1 Receptor Antagonist (IL-1Ra). ambar-lab.com IL-1Ra binds to the IL-1RI with similar affinity as IL-1α but does not recruit the co-receptor IL-1RAcP, thereby blocking signal transduction. oup.com The balance between IL-1α and IL-1Ra is a critical determinant of the intensity of IL-1-mediated inflammation. fujifilm.com

Interactions with the IL-2 family: There is evidence of cross-talk between the IL-1 and IL-2 families of cytokines. For instance, IL-2 can induce the production of both IL-1α and IL-1β by human peripheral blood mononuclear cells. nih.gov Conversely, IL-1α can co-stimulate the proliferation of certain T-cell populations and the production of IL-2. wikipedia.org Other members of the IL-2 family, such as IL-15 and IL-21, can synergistically stimulate immune cells and enhance their cytotoxic activity. frontiersin.org

Impact on Local versus Systemic Inflammatory Responses

The localization of IL-1α release and activity has a profound impact on whether the resulting inflammatory response is contained locally or becomes systemic.

Local Inflammation: The constitutive presence of pro-IL-1α in epithelial cells, such as keratinocytes in the skin, serves as a localized "alarmin" system. wikipedia.org Upon cell injury or stress, the local release of IL-1α can initiate a rapid inflammatory response to contain the damage and promote wound healing. wikipedia.org This localized response is typically beneficial and self-limiting. The presence of the decoy receptor IL-1RII also helps to dampen the response and prevent its spread. nih.gov

Systemic Inflammation: In contrast, the widespread or excessive release of IL-1α into the circulation can lead to systemic inflammation, characterized by fever, sepsis, and widespread tissue damage. wikipedia.org This can occur in severe infections or autoimmune diseases. The systemic effects of IL-1α include the induction of acute-phase protein synthesis by the liver, changes in plasma metal ion concentrations, and an increase in circulating neutrophils. wikipedia.org

The balance between the pro-inflammatory actions of IL-1α and the inhibitory effects of molecules like IL-1RII and IL-1Ra is therefore crucial in determining the scale and consequences of the inflammatory response.

Data Tables

Table 1: Key Molecules in IL-1α Regulation and Signaling

| Molecule | Alternative Name(s) | Function |

|---|---|---|

| Interleukin-1α | IL-1α, Hematopoietin 1 | Pro-inflammatory cytokine, acts as an "alarmin" |

| Interleukin-1 Receptor Type I | IL-1RI, CD121a | Signaling receptor for IL-1α and IL-1β |

| Interleukin-1 Receptor Type II | IL-1RII, CD121b | Decoy receptor, inhibits IL-1α activity |

| Interleukin-1 Receptor Antagonist | IL-1Ra | Competitively inhibits IL-1α and IL-1β binding to IL-1RI |

| Caspase-1 | ICE (Interleukin-1 Converting Enzyme) | Key enzyme in the inflammasome, can cleave IL-1RII |

| Tumor Necrosis Factor-alpha | TNF-α | Pro-inflammatory cytokine, synergistic with IL-1α |

| Interleukin-2 | IL-2 | Cytokine involved in T-cell proliferation, can induce IL-1α |

Table 2: Comparison of IL-1α and IL-1β

| Feature | Interleukin-1α (IL-1α) | Interleukin-1β (IL-1β) |

|---|---|---|

| Precursor Form Activity | Biologically active nih.gov | Inactive |

| Primary Activation Mechanism | Released upon cell injury/necrosis nih.gov | Cleavage by caspase-1 rndsystems.com |

| Cellular Localization | Cytosol, nucleus, membrane-bound nih.govwikipedia.org | Primarily cytosolic precursor |

| Regulation by IL-1RII | Can be sequestered and inhibited nih.gov | Not a primary regulatory mechanism |

| Release Mechanism | Necrosis, pyroptosis nih.govnih.gov | Primarily pyroptosis |

Compound Names Mentioned

Anandamide

Caspase-1

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

Interleukin-1 Receptor Accessory Protein (IL-1RAcP)

Interleukin-1 Receptor Antagonist (IL-1Ra)

Interleukin-1 alpha (IL-1α)

Interleukin-1 beta (IL-1β)

Interleukin-1 receptor type I (IL-1RI)

Interleukin-1 receptor type II (IL-1RII)

Interleukin-2 (IL-2)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Interleukin-15 (IL-15)

Interleukin-21 (IL-21)

Lipopolysaccharide (LPS)

MyD88

NF-κB

Tumor Necrosis Factor-alpha (TNF-α)

Preclinical Research on Il 1α/il 1rii Modulation in Disease Models

In Vivo Animal Models for Investigating IL-1α/IL-1RII Axes

Genetically modified animal models have been crucial for understanding the role of the IL-1α/IL-1RII axis in health and disease. Mice with a targeted deletion of the IL-1α gene (Il1a knockout) have been instrumental in defining the specific contributions of this cytokine. nih.govnih.gov These mice show reduced responses to certain inflammatory stimuli, such as turpentine-induced inflammation. nih.gov

Conversely, mice lacking the gene for IL-1RII (Il1r2 knockout) display a heightened sensitivity to inflammatory challenges. aai.orgnih.govjci.org For example, these mice are more susceptible to collagen-induced arthritis. aai.orgnih.gov This demonstrates the critical in vivo function of IL-1RII as a negative regulator of IL-1 signaling. aai.org

Transgenic mice that overexpress IL-1RII have also been developed to explore the therapeutic potential of enhancing its function. frontiersin.org For example, mice overexpressing IL-1RII in the skin were found to be resistant to PMA-induced chronic skin inflammation. frontiersin.orgfrontiersin.org These models have provided strong evidence for the anti-inflammatory role of IL-1RII in various disease models. frontiersin.org

| Mouse Model | Genotype | Key Phenotype | Research Application |

|---|---|---|---|

| Il1a knockout | Il1a -/- | Reduced inflammatory response to specific stimuli. nih.gov | Defining the specific role of IL-1α in disease processes. nih.gov |

| Il1r2 knockout | Il1r2 -/- | Increased susceptibility to inflammatory conditions like arthritis. aai.orgnih.gov | Investigating the in vivo negative regulatory function of IL-1RII. aai.org |

| IL-1RII Transgenic | Overexpression of Il1r2 | Amelioration of disease in models of skin inflammation and arthritis. frontiersin.orgfrontiersin.org | Evaluating the therapeutic potential of enhancing IL-1RII. frontiersin.org |

| T cell-specific Il1r1 knockout | Il1r1ΔT | Impaired CD4 T cell expansion and cytokine production upon challenge. plos.org | Dissecting the cell-specific roles of IL-1 signaling in immunity. plos.org |

In addition to genetic models, various induced models of inflammation and injury are employed to study the IL-1α/IL-1RII axis in specific pathological contexts.

In animal models of rheumatoid arthritis, such as collagen-induced arthritis in mice and rabbits, the administration of soluble IL-1RII has been shown to reduce joint swelling and tissue damage. mdpi.comdovepress.com Similarly, gene therapy approaches using IL-1RII have been successful in preclinical models of osteoarthritis, reducing both pain and structural damage. dovepress.com

Models of acute brain injury, such as stroke, have shown a rapid upregulation of both IL-1α and IL-1RII. frontiersin.orgnih.gov In a mouse model of liver injury, IL-1α was identified as a key driver of hepatocellular carcinoma development. mdpi.com In a model of heart transplant in mice, the introduction of IL-1RII reduced inflammation, as evidenced by decreased infiltration of macrophages and CD4+ T cells. mdpi.com

In a model of endometriosis, administration of human soluble IL-1RII reduced the growth of endometrial implants and the expression of inflammatory and angiogenic mediators. frontiersin.org Furthermore, testing of an anti-IL-1α antibody in a model of chronic obstructive pulmonary disease (COPD) exacerbation suggested a predominant role for IL-1α in airway inflammation induced by cigarette smoke and viruses. researchgate.net

Assessment of Biological Outcomes in Preclinical Disease Models

Preclinical studies targeting the IL-1α/IL-1RII axis have been conducted across a range of disease models, including inflammatory conditions, autoimmune disorders, and cancer. The assessment of biological outcomes in these models is crucial for determining therapeutic potential. Key outcomes measured often include the reduction of inflammatory markers, amelioration of disease-specific pathology, and modulation of immune cell activity.

In models of inflammatory skin diseases, for instance, the topical application of agents that block IL-1α has been shown to decrease epidermal thickness and reduce the infiltration of inflammatory cells. Similarly, in models of neuroinflammation, targeting IL-1 signaling has been linked to a reduction in glial cell activation and neuronal damage. The efficacy of these interventions is often quantified through histological analysis, measurement of cytokine and chemokine levels in tissues, and behavioral assessments in animal models.

Therapeutic Strategies Based on IL-1α/IL-1RII Modulation (Preclinical Focus)

The therapeutic potential of modulating the IL-1α/IL-1RII pathway has led to the exploration of several distinct preclinical strategies. These range from the use of recombinant proteins to gene therapy and small molecule inhibitors.

Development of Recombinant IL-1 Receptor Antagonists

A primary strategy in this field is the use of recombinant IL-1 receptor antagonists. Anakinra, a recombinant form of the human IL-1 receptor antagonist (IL-1Ra), is a well-established example that has been evaluated in numerous preclinical models. These antagonists function by competitively binding to the IL-1 receptor type I (IL-1RI) without inducing a downstream signal, thereby blocking the activity of both IL-1α and IL-1β. Preclinical studies have demonstrated the efficacy of this approach in models of arthritis, where it reduces joint inflammation and cartilage destruction.

Strategies for Enhancing IL-1RII Decoy Receptor Function

The IL-1 Receptor Type II (IL-1RII) acts as a decoy receptor, binding to IL-1α and IL-1β without initiating a signaling cascade. Therapeutic strategies have focused on enhancing this natural inhibitory mechanism. One approach involves the administration of soluble forms of IL-1RII, which can sequester excess IL-1. Preclinical research has explored the use of recombinant soluble IL-1RII in models of sepsis and inflammatory bowel disease, showing a reduction in systemic inflammation and tissue damage.

Gene Therapy Approaches for Modulating IL-1α or IL-1RII Expression

Gene therapy offers a novel approach to modulate the IL-1 pathway by altering the expression of IL-1α or its receptors. In preclinical models of arthritis, viral vectors have been used to deliver the gene encoding for IL-1Ra directly into the affected joints. This has resulted in sustained local production of the antagonist, leading to long-term suppression of inflammation and joint protection. Conversely, strategies to upregulate the expression of the decoy receptor IL-1RII in target tissues are also under investigation to enhance the natural braking system on IL-1 signaling.

Small Molecule Modulators Targeting IL-1 Signaling Components

The development of small molecule modulators that can penetrate cells and target intracellular components of the IL-1 signaling pathway represents a significant area of research. These molecules can be designed to inhibit key enzymes, such as the kinases involved in the IL-1 signal transduction cascade. For example, inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a critical kinase downstream of the IL-1 receptor, have shown promise in preclinical models of inflammatory and autoimmune diseases. While no public data exists for a compound named "IL-1A-IN-2," the search for and development of such specific, targeted small molecules remains a key goal in the field. The table below summarizes some of the key characteristics of these therapeutic strategies.

| Therapeutic Strategy | Mechanism of Action | Examples of Preclinical Models |

| Recombinant IL-1 Receptor Antagonists | Competitively binds to IL-1RI, blocking IL-1 signaling. | Arthritis, Inflammatory Skin Disease |

| Enhanced IL-1RII Decoy Receptor Function | Sequesters IL-1, preventing binding to IL-1RI. | Sepsis, Inflammatory Bowel Disease |

| Gene Therapy | Delivers genes for IL-1Ra or IL-1RII to target tissues. | Arthritis |

| Small Molecule Modulators | Inhibits intracellular signaling components like IRAK4. | Inflammatory and Autoimmune Diseases |

Emerging Research Directions and Methodological Advances

Advanced Omics Approaches in Deciphering IL-1α/IL-1RII Regulatory Networks

High-throughput "omics" technologies have revolutionized our ability to study the global cellular changes orchestrated by IL-1α signaling and its regulation by IL-1RII. These approaches provide a comprehensive, unbiased view of the molecular landscape, uncovering novel pathways and regulatory nodes.

Transcriptomic and Proteomic Profiling of IL-1α/IL-1RII-Mediated Responses

Transcriptomic and proteomic studies are fundamental to mapping the downstream effects of IL-1α/IL-1RII interactions. By analyzing the complete set of RNA transcripts (transcriptome) and proteins (proteome) in a cell, researchers can identify which genes and proteins are activated or suppressed in response to IL-1α.

Transcriptomic profiling, often performed using RNA-sequencing, has revealed that IL-1α stimulation induces the expression of hundreds of genes, including a positive feedback loop where it promotes its own transcription. plos.orgjacc.org Studies in various cell types have shown that IL-1α upregulates genes involved in inflammation, immune cell chemotaxis, and tissue remodeling. jacc.orgnih.gov For instance, transcriptomic analysis of psoriatic skin lesions identified enhanced expression of IL-1 family members and related inflammatory pathways. oup.com In human endothelial cells, IL-1α induces the expression of IL-1β and IL-6, key mediators of inflammation. jacc.org Furthermore, integrated transcriptomic analyses in systemic lupus erythematosus have pointed to the dysregulation of IL-1 receptors, including IL-1RII, highlighting the pathway's role in autoimmune disease. frontiersin.org

Proteomic analyses complement these findings by confirming that changes in gene expression translate to altered protein levels. Using techniques like two-dimensional gel electrophoresis and mass spectrometry, studies have detailed the protein expression changes in cells treated with IL-1α. pnas.org For example, in dental follicle cells, IL-1α treatment was shown to upregulate cytoskeletal proteins and stress proteins. pnas.org In models of arthritis and heart transplant, the introduction of IL-1RII was observed to decrease the levels of pro-inflammatory cytokines like TNF-α, demonstrating its inhibitory function at the protein level. mdpi.com

| Technology | Model System | Key Findings on IL-1α/IL-1RII Pathway |

| RNA-Sequencing | Human Endothelial Cells | IL-1α induces the expression of IL-1β and IL-6. jacc.org |

| RNA-Sequencing | Psoriatic Skin Biopsies | Upregulation of IL-1 family cytokines and inflammatory pathways in lesional skin. oup.com |

| Microarray | Systemic Lupus Erythematosus Patient Cells | Dysregulation of IL-1 receptor gene expression, including IL-1R1 and IL-1R2. frontiersin.org |

| 2D-DIGE & Mass Spectrometry | Rat Dental Follicle Cells | IL-1α alters the expression of cytoskeletal, metal-binding, and stress proteins. pnas.org |

| ELISA | Rabbit Arthritis Model | Soluble IL-1RII reduces joint swelling and levels of inflammatory cytokines. mdpi.com |

Systems Biology Approaches to Model Complex Interactions

The vast datasets generated by omics studies are often integrated into systems biology models to understand the dynamics of the IL-1α/IL-1RII network as a whole. rsc.orgnih.gov These models use computational algorithms and mathematical equations to represent the interactions between different molecules in the signaling pathway. rsc.orgfrontiersin.org

By creating large-scale network models, researchers can simulate how the pathway responds to various stimuli and predict non-intuitive behaviors. rsc.org For example, a model of the IL-1 pathway was used to construct a detailed map of protein-protein interactions, revealing how the signal propagates through multiple sub-pathways to activate downstream transcription factors. plos.org These models can also incorporate data from phosphoproteomics to refine the understanding of signaling cascades, such as the role of Akt in IL-1-stimulated p38 MAPK activation. rsc.org A systems model of cytokine-induced apoptosis identified a previously unsuspected autocrine circuit involving IL-1α that connects signaling to cell death. nih.gov Such models are invaluable for identifying critical control points in the network, predicting the effects of potential drugs, and understanding how genetic variations might lead to disease. frontiersin.orgnih.gov

Structural Biology Insights into IL-1α and IL-1RII Interactions

Understanding the physical interactions between IL-1α and its receptors at the atomic level is essential for designing specific inhibitors. Structural biology techniques, including X-ray crystallography and computational modeling, provide this detailed view.

High-Resolution Structural Analysis of Receptor-Ligand Complexes

High-resolution structures of IL-1 family cytokines and their receptor complexes have been pivotal in elucidating the mechanisms of signaling and inhibition. nih.gov IL-1α, like other IL-1 family members, has a conserved β-trefoil fold structure. nih.gov

| Complex | Method | PDB ID | Key Structural Insights |

| IL-1β / IL-1RII / IL-1RAcP | X-ray Crystallography | 3O4O | Revealed the architecture of the non-signaling decoy complex, showing how IL-1RII sequesters IL-1RAcP. nih.goviucr.org |

| IL-1β / IL-1RI / IL-1RAcP | X-ray Crystallography | 4DEP | Detailed the signaling-competent complex, allowing comparison with the decoy complex to understand activation mechanisms. nih.govemory.edu |

| IL-1Ra / IL-1RI | X-ray Crystallography | 1IRA | Showed how the natural antagonist IL-1Ra binds to IL-1RI but fails to recruit IL-1RAcP, blocking the signal. nih.gov |

| IL-1α | NMR | 2KKI | Provided the solution structure of the IL-1α cytokine itself. nih.gov |

Computational Modeling and Mutagenesis Studies of Binding Interfaces

Computational modeling and site-directed mutagenesis are powerful tools used to complement structural data and probe the dynamics of protein-protein interactions. nih.govmedrxiv.org Computational algorithms like PRISM can predict the binding interfaces between proteins, such as IL-1α and its receptors, even in the absence of a crystal structure of the complex. researchgate.netnih.govresearchgate.net

These models can then be used for in silico mutagenesis, where specific amino acids are changed in the model to predict their effect on binding affinity. nih.gov For example, computational studies have identified key residues on IL-1α, such as Ile68, that are critical for binding to its receptor. plos.org These predictions are often validated by experimental mutagenesis studies, where the actual protein is modified and its binding properties are measured. frontiersin.org Mutagenesis studies have been extensive for the IL-1 family, identifying "hotspots" on the cytokine surface that are crucial for receptor binding and co-receptor recruitment. frontiersin.org For instance, swapping specific loops between the agonist IL-1β and the antagonist IL-1Ra was shown to rescue co-receptor binding, pinpointing the exact molecular determinants of agonist versus antagonist function. frontiersin.org Such studies are crucial for understanding how naturally occurring mutations (polymorphisms) might lead to disease by altering protein interactions and for designing novel molecules that can specifically disrupt these interactions. medrxiv.orgnih.gov

Novel In Vitro and Ex Vivo Research Models

To study the function of the IL-1α/IL-1RII pathway in a biologically relevant context, researchers have developed a variety of innovative in vitro (in a dish) and ex vivo (using tissue) models. These models bridge the gap between simple cell culture and complex in vivo animal studies.

In vitro models often use specific cell lines or primary cells to investigate particular aspects of IL-1 signaling. For example, the HaCaT keratinocyte cell line has been used as a model to study the induction of IL-1α by stimuli like UV-B radiation and to screen for anti-inflammatory agents. researchgate.net Reconstructed human epidermis (RHE) models provide a more complex, 3D tissue-like structure to study skin irritation and sensitization, where the differential release of IL-1α and IL-8 can distinguish between irritant and sensitizing chemicals. researchgate.net To model inflammatory diseases, researchers have developed monocyte-based systems that mimic the different phases of an inflammatory reaction, from initiation to resolution or persistence. frontiersin.org Other models have been created to study the role of IL-1 in specific diseases, such as using cancer-associated fibroblasts to investigate the tumor-promoting inflammation in pancreatic cancer. mdpi.com

Ex vivo models utilize fresh tissue explants, preserving the native cellular architecture and interactions. Cultured skin explants have been used to show that the tissue itself can mount an inflammatory response upon culture, which is dependent on IL-1α signaling through its receptor IL-1R1. nih.gov This response can be blocked by neutralizing antibodies against IL-1α, highlighting the potential of this model for testing therapeutics. nih.gov Similarly, fibroblasts isolated from the skin of patients with systemic sclerosis can be treated ex vivo with IL-1 family cytokines to study the induction of fibrosis. cantargia.com

| Model Type | Model Description | Application in IL-1α/IL-1RII Research |

| In Vitro | HaCaT Keratinocyte Cell Line | Studying UV-induced IL-1α production and screening for anti-inflammatory compounds. researchgate.net |

| In Vitro | Reconstructed Human Epidermis (RHE) | Discriminating between skin irritants and sensitizers based on IL-1α and IL-8 release. researchgate.net |

| In Vitro | Human Blood Monocyte Culture | Modeling the transcriptomic and protein expression profiles during resolving vs. persistent inflammation. frontiersin.org |

| In Vitro | Cancer-Associated Fibroblast (CAF) Culture | Investigating the role of IL-1 in promoting a pro-tumor microenvironment. mdpi.com |

| Ex Vivo | Mouse Skin Explant Culture | Demonstrating that IL-1α is a key initiator of the inflammatory response in cultured skin. nih.gov |

| Ex Vivo | Human Sclerotic Skin Fibroblasts | Studying the fibrotic response to stimulation by IL-1 family cytokines. cantargia.com |

Organoid and 3D Culture Systems for Studying Complex Tissue Responses

Organoids, three-dimensional (3D) cellular structures derived from stem cells, are revolutionizing biological research by providing more physiologically relevant in vitro models of complex organ systems. oup.comsinobiological.com Unlike traditional two-dimensional (2D) cell cultures, organoids can self-organize and differentiate into various cell types that mimic the structure and function of the organs they model. oup.comsinobiological.com This makes them invaluable tools for studying development, disease, and the effects of therapeutic agents. sinobiological.com

The application of organoid technology to study the IL-1α/IL-1RII axis is a promising area of research. For instance, testicular organoids have been used to investigate the effects of IL-1α on tissue organization and germ cell maintenance. researchgate.net In one study, the addition of IL-1α to established testicular organoids resulted in arrested growth and shrunken seminiferous tubule-like structures, indicating a detrimental effect on tissue organization and germ cell survival. researchgate.net

Furthermore, co-culture systems involving organoids and immune cells are being developed to model the complex interactions within tissues. oup.com For example, patient-derived kidney organoids have been co-cultured with peripheral blood mononuclear cells in an immune cell-activating environment. oup.com Such models could be adapted to investigate how immune cells, through the secretion of cytokines like IL-1α, influence tissue responses and how the expression of IL-1RII on different cell types modulates these effects.

Human pluripotent stem cell (hPSC)-derived intestinal organoids (hIOs) are another powerful model system. nih.gov While these organoids recapitulate many aspects of the intestinal epithelium, they often require in vivo maturation to fully resemble adult tissue. nih.gov Interestingly, co-culture with T lymphocytes, which can be a source of IL-1α, has been shown to induce the in vitro maturation of hIOs. nih.gov This highlights the potential to use organoid systems to dissect the specific roles of IL-1 family members in tissue development and maturation.

The development of more sophisticated organoid models, such as those incorporating multiple cell lineages and extracellular matrix components, will continue to enhance our ability to study the complex interplay between IL-1α, its signaling receptor IL-1RI, and the decoy receptor IL-1RII in a tissue-like context.

Microfluidic and High-Throughput Screening Platforms

Microfluidics and high-throughput screening (HTS) platforms are transforming the way researchers investigate cellular and molecular interactions. These technologies enable the rapid and parallel analysis of thousands of individual experiments, significantly accelerating the pace of discovery. nih.govmdpi.comnih.gov

Microfluidic devices, which manipulate small volumes of fluids in channels with dimensions on the scale of micrometers, are particularly well-suited for single-cell analysis. nih.gov This is crucial for understanding the heterogeneity of cellular responses to stimuli like IL-1α. For example, droplet microfluidics can encapsulate single cells in picoliter-sized droplets, allowing for the rapid accumulation and detection of secreted proteins, such as cytokines. mdpi.com This technology could be used to screen large populations of cells to identify those with varying levels of IL-1α secretion or IL-1RII expression.

HTS platforms, often integrated with microfluidics, can be used for a wide range of applications, including the screening of compound libraries to identify novel modulators of the IL-1α/IL-1RII pathway. These platforms can also be used to perform multiplexed protein quantitation, allowing for the simultaneous measurement of multiple cytokines and receptors from a single sample. nih.gov This capability is essential for understanding the complex cytokine networks that regulate inflammatory responses.

One innovative approach combines immunoassays with magnetic nanoparticles and highly sensitive magnetic imaging as a readout for microfluidic HTS applications. quantera.eu This method offers the potential for improved sensitivity compared to traditional fluorescence-based detection, which can be a limiting factor in many screening applications. quantera.eu Such advancements will be instrumental in identifying and characterizing new therapeutic targets within the IL-1 signaling pathway.

Furthermore, integrated microfluidic systems have been developed for single-cell screening that combine cell encapsulation, incubation, fluorescence detection, and cell sorting based on fluorescent signals. mdpi.com These platforms could be adapted to screen for cells with specific IL-1α secretion profiles or to identify antibodies that block the interaction between IL-1α and IL-1RII.

The continued development of these powerful technologies will undoubtedly lead to new insights into the regulation and function of the IL-1α/IL-1RII axis and facilitate the discovery of novel therapeutic strategies.

Future Perspectives in Understanding IL-1α/IL-1RII Biology

Elucidation of Uncharted Regulatory Feedback Loops

The regulation of IL-1 signaling is a complex process involving multiple layers of control to prevent excessive inflammation. While the role of IL-1RII as a decoy receptor is well-established, there are likely other, as-yet-uncharted, regulatory feedback loops that fine-tune the activity of IL-1α.

Furthermore, negative feedback mechanisms within the IL-1 signaling cascade itself are crucial for terminating the inflammatory response. For instance, the production of IκBα, an inhibitor of the NF-κB signaling pathway, is induced by IL-1, thereby creating a negative feedback loop. nih.gov Similarly, other negative regulators, such as single Ig IL-1R-related molecule (SIGIRR) and Toll-interacting protein (TOLLIP), contribute to the suppression of IL-1 signaling. nih.govtandfonline.com The intricate connections between these intracellular regulators and the cell surface expression and function of IL-1RII remain to be fully elucidated.

Studies have also suggested the existence of autocrine feedback loops in certain cell types. For example, in trabecular meshwork cells, both IL-1RI and IL-1RII are constitutively expressed, and treatment with IL-1α can modulate the levels of these receptors. arvojournals.org This suggests a mechanism by which cells can regulate their own sensitivity to IL-1α.

The table below summarizes some of the key regulatory molecules involved in the IL-1 signaling pathway.

| Molecule | Function | Reference |

| IL-1RII | Decoy receptor for IL-1α and IL-1β | ersnet.orgoup.com |

| IL-1Ra | Competitive antagonist of IL-1RI | ersnet.orgoup.com |

| IκBα | Inhibitor of NF-κB signaling | nih.gov |

| SIGIRR | Negative regulator of IL-1R1 signaling | tandfonline.com |

| TOLLIP | Inhibitor of IRAK1, leading to IL-1R1 internalization | nih.gov |

Future research utilizing systems biology approaches, including transcriptomics, proteomics, and computational modeling, will be essential to unravel the complexity of these regulatory networks and to identify novel points of intervention for therapeutic purposes.

Exploration of IL-1α/IL-1RII Roles in Underexplored Pathophysiological Contexts

While the involvement of the IL-1α/IL-1RII axis is well-documented in inflammatory diseases like rheumatoid arthritis, its role in other pathophysiological contexts is less understood and represents a significant area for future research. oup.com

For example, emerging evidence suggests a role for IL-1 signaling in the pathogenesis of asthma. ersnet.org In airway smooth muscle cells, IL-1β has been shown to induce the expression of both IL-1Ra and the soluble form of IL-1RII, suggesting a local regulatory mechanism to dampen IL-1-mediated inflammation in the airways. ersnet.org Further investigation into the specific roles of IL-1α and the expression patterns of IL-1RII in different cell types within the lung will be crucial for understanding its contribution to asthma and other respiratory diseases.

The central nervous system is another area where the functions of IL-1α and IL-1RII are being explored. IL-1 is known to be a key mediator of neuroinflammation, and dysregulation of IL-1 signaling has been implicated in a variety of neurological disorders. The differential expression of IL-1RI and IL-1RII on various neural cell types likely plays a critical role in determining the cellular response to IL-1α in the brain.

In the context of cancer, the role of the IL-1 family is complex and can be both pro- and anti-tumorigenic depending on the tumor microenvironment. springermedizin.de IL-1α has been implicated in promoting tumor growth and metastasis in some cancers, while in others it may enhance anti-tumor immunity. springermedizin.de The expression of IL-1RII on tumor cells or immune cells within the tumor microenvironment could be a key factor in dictating the outcome of IL-1α signaling. For instance, high expression of IL-1RII on tumor cells could act as a sink for IL-1α, thereby protecting the tumor from its pro-inflammatory effects.

The table below highlights some of the underexplored pathophysiological contexts where the IL-1α/IL-1RII axis may play a significant role.

| Pathophysiological Context | Potential Role of IL-1α/IL-1RII | Reference |

| Asthma | Regulation of airway inflammation | ersnet.org |

| Neuroinflammation | Modulation of neural cell responses to IL-1 | |

| Cancer | Influence on tumor growth, metastasis, and anti-tumor immunity | springermedizin.de |

By expanding research into these and other areas, a more comprehensive understanding of the multifaceted roles of IL-1α and its decoy receptor, IL-1RII, in health and disease will be achieved. This knowledge will be essential for the development of targeted therapies that can selectively modulate this important signaling pathway for the treatment of a wide range of human diseases.

Q & A

Basic Research Questions

Q. How should I formulate a research question to investigate IL-1|A-IN-2's mechanism of action?

- Methodological Approach : Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Specific cell lines or animal models relevant to IL-1 signaling.

- Intervention: this compound dosage or administration method.

- Comparison: Control groups with untreated samples or alternative inhibitors.

- Outcome: Quantifiable metrics like cytokine suppression or pathway inhibition.

Q. What experimental design considerations are critical for this compound studies?

- Essential Components :

- Controls : Include positive (e.g., known IL-1 inhibitors) and negative controls (e.g., solvent-only treatments).

- Replicates : Perform ≥3 biological replicates to account for variability .

- Blinding : Use double-blind protocols to minimize bias in data collection.

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methodology to ensure reproducibility .

Q. How can I validate the specificity of this compound in my assay?

- Validation Strategies :

| Method | Application | Evidence Source |

|---|---|---|

| Competitive binding assays | Confirm target engagement with IL-1 receptors | |

| siRNA knockdown | Verify downstream effects post-inhibition | |

| Off-target screening | Assess cross-reactivity with related pathways |

Advanced Research Questions

Q. How do I resolve contradictions in this compound efficacy data across studies?

- Analytical Steps :

Meta-analysis : Compare experimental conditions (e.g., cell type, dosage, exposure time) from conflicting studies .

Error Analysis : Quantify uncertainties in methodology (e.g., instrument precision, sampling bias) .

Statistical Validation : Apply multivariate regression to isolate confounding variables (e.g., serum concentration in cell cultures) .

- Example Workflow :

Raw Data → Normalization → Outlier Removal → Sensitivity Analysis → Consensus Modeling

Q. What strategies optimize this compound delivery in in vivo models?

- Advanced Methodologies :

- Pharmacokinetic Profiling : Use LC-MS/MS to track bioavailability and half-life .

- Formulation Testing : Compare nanoencapsulation vs. liposomal delivery for stability .

Q. How can I integrate multi-omics data to study this compound's systemic effects?

- Integration Framework :

Transcriptomics : RNA-seq to identify IL-1-regulated genes post-treatment .

Proteomics : SILAC labeling to quantify cytokine expression changes .

Network Analysis : Use tools like STRING or Cytoscape to map pathway interactions .

- Data Presentation : Use hierarchical clustering heatmaps and pathway enrichment tables .

Data Presentation & Reproducibility

Q. How should I present this compound data to meet journal standards?

- Tables : Summarize raw data in appendices; include processed data (mean ± SD, p-values) in the main text .

- Figures : Ensure high-resolution images with scale bars and ANOVA annotations .

- Supplemental Files : Provide raw datasets, code, and instrument calibration logs .

Q. What are common pitfalls in this compound research, and how can I avoid them?

- Pitfalls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.